![molecular formula C15H25BN2O5 B2781048 Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate CAS No. 1629864-70-5](/img/structure/B2781048.png)
Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate
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Overview
Description
“Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate” is a complex organic compound. It contains a tert-butyl group attached to a carbamate group, which is further connected to a 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl moiety .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound is confirmed by X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Scientific Research Applications
Medicinal Chemistry and Drug Development
- EN300-6731082 serves as a significant intermediate in the synthesis of 1H-indazole derivatives . These compounds have been explored for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . Researchers can investigate its pharmacological properties and optimize its structure for targeted therapies.
Pesticide Development
- Nitrogen heterocyclic compounds, such as indazole derivatives, have applications beyond medicine. In agriculture, they exhibit insecticidal and weeding properties. By modifying the structure of EN300-6731082 , scientists can explore its potential as a novel pesticide .
Functional Materials
- The unique structural features of EN300-6731082 make it an interesting candidate for functional materials. Researchers can investigate its photoelectric properties and explore applications in energy-related devices .
Organic Synthesis and Chemical Engineering
- The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction. This versatility allows for further derivatization, making it valuable in organic synthesis and chemical engineering .
Borylation Reactions
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , a component of EN300-6731082 , can be used for borylation reactions. For instance, it participates in the borylation of benzylic C-H bonds of alkylbenzenes to form pinacol benzyl boronate .
Hydroboration
Mechanism of Action
Mode of Action
The presence of a tetramethyl-1,3,2-dioxaborolane group in its structure suggests it may undergo suzuki-miyaura cross-coupling reactions . This could potentially lead to the formation of biologically active compounds upon interaction with its targets .
Result of Action
The molecular and cellular effects of EN300-6731082’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
properties
IUPAC Name |
tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O5/c1-9-10(16-22-14(5,6)15(7,8)23-16)11(18-21-9)17-12(19)20-13(2,3)4/h1-8H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQSKECFSOWASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate |
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